![molecular formula C14H21NO3 B3018068 Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate CAS No. 690668-81-6](/img/structure/B3018068.png)

Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

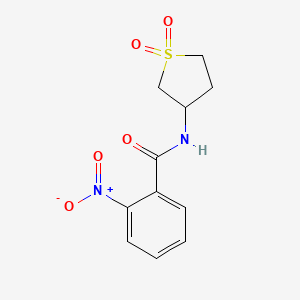

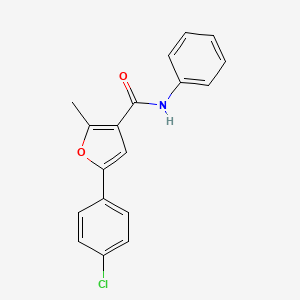

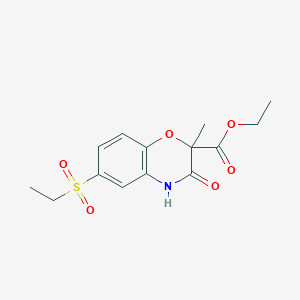

“Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate” is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 . It is also known by its CAS number 690668-81-6 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 251.32 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Mechanism of Action

Terbacil works by inhibiting the photosynthesis process in plants. It does this by blocking the electron transport chain in the chloroplasts, which prevents the production of ATP and NADPH. This leads to a decrease in the amount of energy available for the plant to use, ultimately resulting in its death.

Biochemical and Physiological Effects:

Terbacil has been shown to have minimal toxicity to mammals, birds, and aquatic organisms. However, it can be harmful to some non-target plants, which is why it is important to use it selectively. In plants, terbacil has been shown to cause a decrease in chlorophyll content, as well as a reduction in the size and number of chloroplasts.

Advantages and Limitations for Lab Experiments

Terbacil is a useful tool for studying plant physiology and ecology in the laboratory. It can be used to control weeds in experimental plots, allowing researchers to study the effects of different treatments on plant growth and development. However, terbacil can also have unintended effects on non-target plants, which can complicate experimental results.

Future Directions

There are several areas of research that could benefit from further study of terbacil. One area is the development of new formulations that are more environmentally friendly and have fewer unintended effects on non-target plants. Another area is the investigation of the long-term effects of terbacil on soil health and microbial communities. Finally, there is a need for more research on the interactions between terbacil and other herbicides, as well as its potential to develop resistance in target weeds.

Synthesis Methods

Terbacil is synthesized by reacting 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This is then reacted with methyl isocyanate to form methyl [2-(4-tert-butylphenoxy)ethyl]carbamate.

Scientific Research Applications

Terbacil has been extensively studied in the field of plant science. It is commonly used to control weeds in crops such as cotton, citrus, and soybeans. Research has shown that terbacil is effective in controlling a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. It is also known to have a long residual effect, meaning that it remains active in the soil for an extended period of time.

properties

IUPAC Name |

methyl N-[2-(4-tert-butylphenoxy)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)11-5-7-12(8-6-11)18-10-9-15-13(16)17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRLQHGWNFGRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)